

Tebufenpyrad: Core Properties and Regulatory Status

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Compound Focus: Tebufenpyrad

CAS No.: 119168-77-3

Cat. No.: S544821

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For a quick overview, the table below summarizes the key characteristics of **Tebufenpyrad**.

Property	Description
Chemical Type	Pyrazolecarboxamide insecticide/acaricide [1]
Mode of Action	Mitochondrial Complex I electron transport inhibitor (IRAC Group 21A) [1]
Key Use Cases	Apples, pears, strawberries, ornamentals, hops; controls mites (e.g., <i>Tetranychus</i> spp.) and aphids [1]
EU Approval Status	Approved until January 31, 2027; candidate for substitution [1]
Water Solubility	2.39 mg/L (at 20°C, pH 7) [1]
Log P (Octanol-Water)	4.93 [1]
Environmental Stability	Moderately persistent (DT50 up to 74.4 days) [2]

Documented Effects on Non-Target Organisms

Tebufenpyrad's toxicity extends beyond its target pests. The following table summarizes its effects on various non-target organisms.

Organism / System	Observed Effects	Key Findings & Proposed Mechanisms
Mammalian Cells (Porcine Trophectoderm & Uterine Epithelial)	• Impaired cell viability & proliferation • Induction of apoptosis & oxidative stress (ROS production) • Cell cycle arrest • Disruption of intracellular calcium homeostasis • Altered MAPK signaling pathways • Inhibited cell migration [2]	• Viability reduced to ~80% at 20 nM in vitro [2]. • Mechanisms involve oxidative stress → disrupted Ca ²⁺ signaling → activation of apoptotic pathways → impaired cellular functions crucial for embryo implantation [2].
Fish	• Developmental toxicity • High acute toxicity [2]	Considered one of the most toxic pesticides to fish according to the European Food Safety Authority (EFSA) [2].
Aquatic Environment	Environmental contamination	Detected in river water at concentrations up to 0.337 mg/L [2].
Crops (Residue Persistence)	Residues in food products	• Detected in angelica leaves; half-life of 3.0-4.2 days [3]. • Found in strawberries as part of "multi-residue" mixtures [4].

Experimental Protocols for Toxicity Assessment

Here are detailed methodologies for key experiments investigating **Tebufenpyrad's** cytotoxicity, based on the cited studies.

Cell Viability, Apoptosis, and Oxidative Stress Assay

This protocol is used to assess fundamental cytotoxic responses [2].

- **1. Cell Culture:** Use porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cell lines. Culture in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic at 37°C in a 5% CO₂ atmosphere.
- **2. Chemical Treatment:** Prepare **Tebufenpyrad** stock solution in DMSO. Treat cells with a dose range (e.g., 0 - 10,000 nM) for 48 hours. Include a vehicle control (DMSO at same concentration as treated groups).
- **3. MTT Assay for Viability:**
 - After treatment, add MTT reagent to each well and incubate for 4 hours.

- Dissolve the formed formazan crystals with a solubilization solution.
- Measure the absorbance at 570 nm using a microplate reader. Viability is expressed as a percentage of the vehicle control.
- **4. Apoptosis Detection via Flow Cytometry:**
 - Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
 - Analyze using a flow cytometer to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
- **5. Reactive Oxygen Species (ROS) Measurement:**
 - Load cells with the fluorescent probe H₂DCFDA.
 - After incubation, measure fluorescence intensity with excitation/emission at 485/535 nm. Increased fluorescence indicates higher ROS levels.

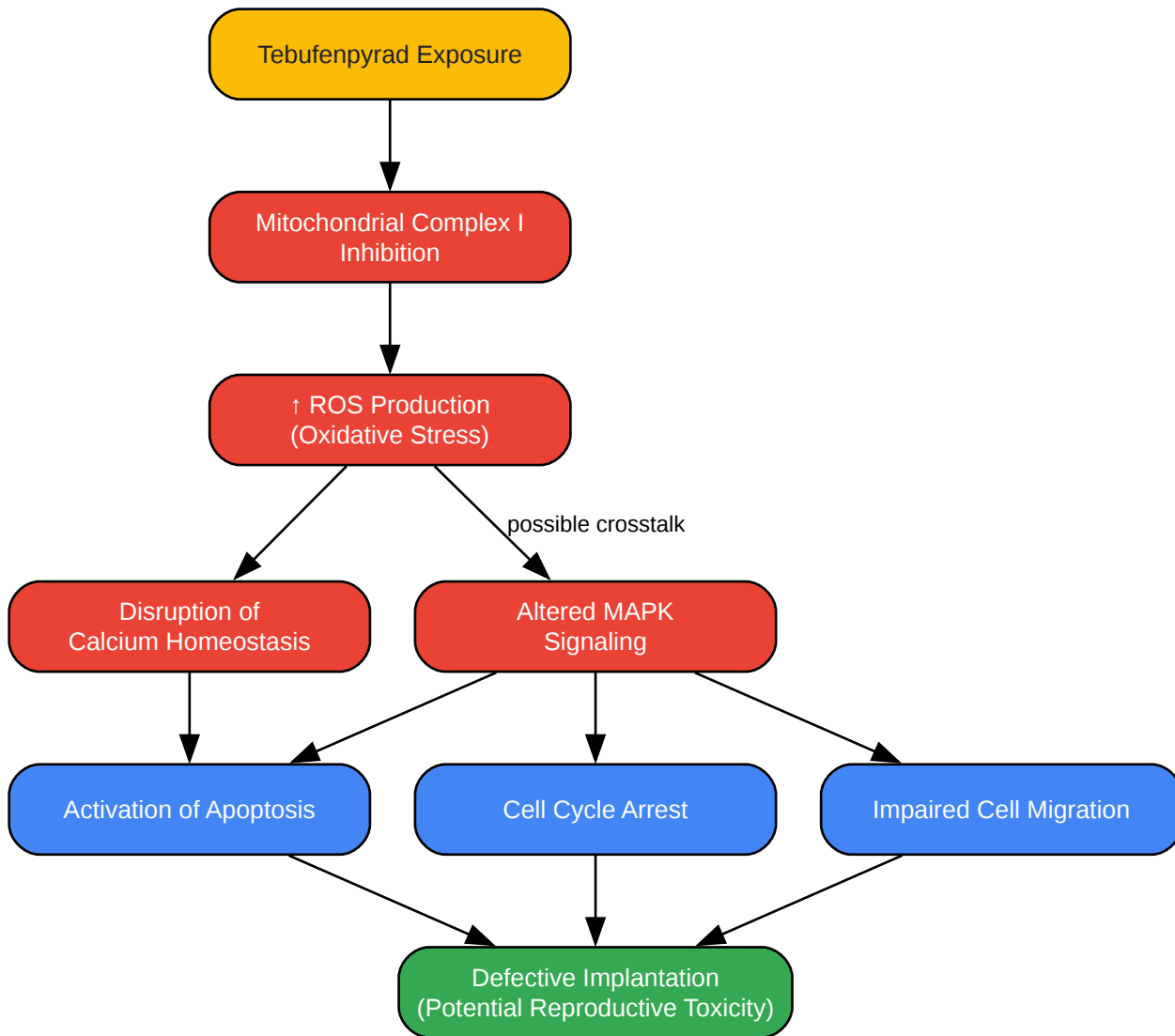
Intracellular Calcium (Ca²⁺) Imaging

This method is used to visualize the disruption of calcium homeostasis [2].

- **1. Cell Seeding and Treatment:** Seed cells on glass-bottom dishes and treat with **Tebufenpyrad** as required.
- **2. Calcium Staining:** Load cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
- **3. Image Acquisition:** Observe cells under a fluorescence microscope or confocal laser scanning microscope. Capture images at regular intervals (e.g., every few seconds) to monitor dynamic changes in fluorescence, which reflects changes in intracellular Ca²⁺ concentration.
- **4. Data Analysis:** Quantify the fluorescence intensity over time for individual cells using image analysis software. A sustained increase in fluorescence indicates a loss of calcium homeostasis.

Mechanism of Action and Signaling Pathways

The diagram below illustrates the key cellular events and signaling pathways implicated in **Tebufenpyrad's** toxicity in mammalian cells, based on the research.



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Frequently Asked Questions (FAQs)

Q1: At what concentration does Tebufenpyrad begin to show significant effects in cellular models? A1: In porcine trophoctoderm (pTr) and uterine epithelial (pLE) cells, a significant reduction in cell viability (to approximately 80%) was observed at a concentration as low as **20 nM** after 48 hours of treatment. Effects like apoptosis and oxidative stress became more pronounced at higher doses within the tested range (0-10,000 nM) [2].

Q2: What is the environmental persistence of Tebufenpyrad, and where has it been detected? A2: **Tebufenpyrad** is moderately persistent in the environment, with a reported DT50 (half-life) of up to **74.4 days**. It has been detected in various environmental matrices, including river water (up to 0.337 mg/L), soil, human urine, and food items like vegetables and chili peppers [2].

Q3: How does Tebufenpyrad's toxicity compare to other similar pesticides? A3: While direct comparative data is limited in the provided results, **Tebufenpyrad** is flagged by the European Food Safety Authority as **one of the most toxic pesticides for fish** [2]. Its mechanism as a mitochondrial complex I inhibitor is shared with other pesticides like pyridaben and tolfenpyrad, which also show neurotoxic and hepatotoxic potential in non-target organisms [5] [6].

Q4: My research involves residue analysis in plants. What is the dissipation pattern of Tebufenpyrad?

A4: A study on angelica leaves reported a biological half-life for **Tebufenpyrad** between **3.0 and 4.2 days** across different field sites. This dissipation data is critical for establishing Pre-Harvest Residue Limits (PHRLs) to ensure food safety, though one study concluded that a PHRL could not be established for angelica leaves due to high residue levels close to harvest [3].

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References

1. Tebufenpyrad (Ref: AC 801757) - AERU [sitem.herts.ac.uk]
2. Tebufenpyrad induces cell cycle arrest and disruption of ... [sciencedirect.com]
3. Comparative Biological Half-Life of Penthiopyrad and ... [mdpi.com]
4. Analysis and Risk Assessment of Pesticide Residues in ... [pmc.ncbi.nlm.nih.gov]
5. Combination of biotransformation and metabolomics ... [sciencedirect.com]
6. Risk assessment of pyridaben exposure on ... [sciencedirect.com]

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